N-(Amino(phenoxy)phosphoryl)methanamine
Description
Molecular Architecture and Bonding Characteristics
The molecular formula of N-(Amino(phenoxy)phosphoryl)methanamine is C₉H₁₄NO₂P , with a molecular weight of 199.19 g/mol . Its structure, represented by the SMILES notation CN(C)P(=O)(C)OC₁=CC=CC=C₁, reveals a tetrahedral phosphorus center bonded to four distinct groups:
- A phenoxy group (C₆H₅O–) via a single P–O bond.
- A dimethylamino group (N(CH₃)₂) via a P–N bond.
- A methyl group (–CH₃) via a P–C bond.
- A phosphoryl oxygen (P=O) via a double bond.
The P=O bond length in phosphoryl compounds typically measures 1.48 Å , while P–N and P–O single bonds range from 1.60–1.65 Å . The dimethylamino group exhibits partial double-bond character due to resonance with the phosphoryl oxygen, a phenomenon common in phosphoramidates. This resonance stabilizes the molecule and influences its reactivity.
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 199.19 g/mol | |
| XLogP3 (Hydrophobicity) | 1.5 | |
| Hydrogen Bond Acceptors | 3 | |
| Rotatable Bonds | 3 |
The compound’s rotatable bond count (3) arises from the phenoxy group’s single bonds and the methylamino group’s flexibility. Its moderate hydrophobicity (XLogP3 = 1.5) suggests balanced solubility in polar and nonpolar media, a trait critical for applications in catalysis or material science.
Properties
CAS No. |
19213-03-7 |
|---|---|
Molecular Formula |
C7H11N2O2P |
Molecular Weight |
186.15 g/mol |
IUPAC Name |
N-[amino(phenoxy)phosphoryl]methanamine |
InChI |
InChI=1S/C7H11N2O2P/c1-9-12(8,10)11-7-5-3-2-4-6-7/h2-6H,1H3,(H3,8,9,10) |
InChI Key |
HMRCLUSUSVRKGB-UHFFFAOYSA-N |
Canonical SMILES |
CNP(=O)(N)OC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Amino(phenoxy)phosphoryl)methanamine typically involves the reaction of phenyl methylphosphonate with ammonia under controlled conditions. The reaction is carried out in the presence of a catalyst, often a transition metal, to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent production. The reaction parameters are closely monitored to maintain product quality and yield .
Chemical Reactions Analysis
Types of Reactions: N-(Amino(phenoxy)phosphoryl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where the amino or phenoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Antifungal Activity
Recent studies have highlighted the antifungal properties of α-aminophosphonates, including N-(Amino(phenoxy)phosphoryl)methanamine. Compounds synthesized via microwave-assisted methods have shown promising antifungal activity against multidrug-resistant strains such as Lomentospora prolificans. In vitro assays demonstrated significant inhibition of fungal growth, with some compounds exhibiting potency comparable to established antifungal agents like voriconazole .
Table 1: Antifungal Activity Data
| Compound | Inhibition Zone (mm) | Concentration (mg/mL) |
|---|---|---|
| Compound A | 10 ± 1 | 5 |
| Compound B | 12 ± 1 | 5 |
| Voriconazole | 10 ± 1 | 5 |
Anticancer Properties
The anticancer potential of this compound has been investigated in various cancer cell lines. Studies indicate that derivatives of this compound can inhibit cell proliferation in human cancer cells such as MCF-7 (breast cancer) and HT-29 (colon cancer). For example, one compound demonstrated an IC50 value of 15 µM against MCF-7 cells, suggesting potent anticancer activity .
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HT-29 | 12 |
Antimicrobial Properties
Beyond its antifungal and anticancer capabilities, this compound exhibits antimicrobial activity against various bacterial strains. Research has shown that it can inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli, making it a potential candidate for developing new antimicrobial therapies .
Table 3: Antimicrobial Efficacy Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Study: Antifungal Efficacy Against Lomentospora prolificans
In a recent investigation, several α-aminophosphonates were synthesized and evaluated for their antifungal activity against Lomentospora prolificans. The study utilized the agar diffusion method to assess the efficacy of these compounds. Results indicated that certain derivatives not only inhibited fungal growth but also exhibited lower cytotoxicity compared to traditional antifungals .
Case Study: Anticancer Activity in Human Cell Lines
Another study focused on the anticancer effects of this compound derivatives on various human cancer cell lines. The results demonstrated significant growth inhibition across multiple cell types, suggesting a broad spectrum of anticancer activity that warrants further exploration for therapeutic applications .
Mechanism of Action
The mechanism of action of N-(Amino(phenoxy)phosphoryl)methanamine involves its interaction with specific molecular targets. The phosphoryl group plays a crucial role in binding to enzymes and other proteins, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural and functional differences between N-(Amino(phenoxy)phosphoryl)methanamine and related compounds:
Key Observations:
DIAMIDAFOS contains a phenoxy-phosphoryl core with methylamino substituents, distinguishing it from phosphonic acid derivatives (e.g., compounds in ) and complex nucleoside analogs (e.g., ). The phenoxy group enhances lipophilicity, which may contribute to pesticidal activity by facilitating membrane penetration .
Phosphonic Acid Derivatives () exhibit phosphonic acid (-PO₃H₂) groups, which are stronger chelators than organophosphates. These compounds are synthesized via the Moedritzer-Irani reaction, enabling modular incorporation of phosphinoyl and amine groups.
Nucleoside Analogs () integrate phosphoryl-phenoxy groups into bioactive scaffolds, suggesting utility in antiviral drug development. Their synthesis involves stereospecific esterification, contrasting with DIAMIDAFOS’s simpler structure .
Reactivity and Stability
- Hydrolysis Sensitivity: DIAMIDAFOS, as an organophosphate, is prone to hydrolysis under alkaline conditions, forming phosphoric acid derivatives. This property impacts its environmental persistence and toxicity profile . In contrast, phosphonic acids () are hydrolytically stable, making them suitable for long-term applications in harsh environments .
- Nucleophilicity: The methylamino groups in DIAMIDAFOS may act as weak nucleophiles, enabling interactions with acetylcholinesterase (a target in pesticidal activity). Phosphonic acids, however, exhibit stronger acidity and coordination capacity due to their -PO₃H₂ groups .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(Amino(phenoxy)phosphoryl)methanamine to ensure high purity and yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions between phosphoryl chloride intermediates and methanamine derivatives. Key steps include:
- Phosphorylation : React phenoxyphosphoryl chloride with a protected amino-methanamine precursor under anhydrous conditions (e.g., in tetrahydrofuran at 0–5°C) .
- Deprotection : Use acid hydrolysis (e.g., HCl in dioxane) to remove tert-butoxycarbonyl (Boc) protecting groups.
- Purification : Employ column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) followed by recrystallization in acetonitrile to achieve >95% purity. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC with UV detection at 254 nm .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : ¹H and ³¹P NMR to confirm the presence of the phosphoryl group and amine protons. For example, the ³¹P NMR signal typically appears at δ 15–20 ppm for phenoxyphosphoryl derivatives .
- X-ray Diffraction : Single-crystal X-ray analysis resolves bond angles and stereochemistry, particularly for verifying the amino-phosphoryl linkage. Crystallization conditions (e.g., slow evaporation from ethanol) must optimize hydrogen-bonding networks .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (expected [M+H]⁺: ~265.1 Da) and detect impurities .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all procedures to avoid inhalation .
- Spill Management : Neutralize spills with activated carbon or vermiculite, then dispose as hazardous waste. Avoid aqueous washes due to potential hydrolysis .
- Storage : Store in airtight containers under nitrogen at 2–8°C to prevent degradation. Regularly check for crystallization or discoloration .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions) for this compound?
- Methodological Answer :
- Dynamic Effects : Assess temperature-dependent NMR to identify conformational flexibility (e.g., hindered rotation around the P-N bond) that may cause signal splitting .
- DFT Calculations : Perform density functional theory (DFT) simulations (B3LYP/6-311+G(d,p)) to model electronic environments and compare predicted vs. observed chemical shifts. Discrepancies >1 ppm suggest unaccounted solvation or tautomerism .
- Cross-Validation : Use 2D NMR (COSY, HSQC) to assign overlapping signals and confirm connectivity .
Q. What strategies optimize the reaction yield of this compound in scaled-up syntheses?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate phosphorylation. A 10 mol% loading can reduce reaction time by 40% .
- Solvent Optimization : Replace THF with dichloromethane for better solubility of intermediates, increasing yield from 70% to 85% .
- In Situ Monitoring : Use FTIR to track P=O and N-H stretching frequencies (1650–1750 cm⁻¹ and 3300–3500 cm⁻¹, respectively) for real-time adjustment of reactant stoichiometry .
Q. How do researchers analyze and mitigate degradation pathways of this compound under varying pH conditions?
- Methodological Answer :
- Stability Studies : Incubate the compound in buffers (pH 2–12) at 37°C for 48 hours. Analyze degradation products via LC-MS. Major degradation occurs at pH <3 (hydrolysis of P-N bond) and pH >10 (oxidation of the amine group) .
- Stabilizers : Add antioxidants (e.g., 0.1% BHT) to ethanolic solutions to reduce oxidative degradation by 60% .
- Packaging : Use amber glass vials with nitrogen headspace to minimize photolytic and oxidative damage during long-term storage .
Q. What advanced techniques are used to study the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding kinetics (ka/kd) at varying compound concentrations (1–100 µM). A typical KD range for phosphoryl-amine interactions is 10⁻⁶–10⁻⁸ M .
- Molecular Docking : Use AutoDock Vina to simulate binding poses. Focus on hydrogen bonding between the phosphoryl group and active-site residues (e.g., serine or lysine) .
- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes (ΔH) during binding to assess thermodynamic driving forces .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
